molecular formula C24H36N2O2 B055064 4,5-Dioctyloxy-1,2-benzenedicarbonitrile CAS No. 118132-11-9

4,5-Dioctyloxy-1,2-benzenedicarbonitrile

Cat. No.: B055064
CAS No.: 118132-11-9
M. Wt: 384.6 g/mol
InChI Key: SSVVHLRGCJLWCP-UHFFFAOYSA-N
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Description

4,5-Dioctyloxy-1,2-benzenedicarbonitrile, also known as 4,5-Dioctyloxyphthalonitrile, is an organic compound with the molecular formula C24H36N2O2. It is characterized by the presence of two octyloxy groups attached to a benzene ring, which also contains two cyano groups. This compound is primarily used in the synthesis of phthalocyanines and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dioctyloxy-1,2-benzenedicarbonitrile can be synthesized through a multi-step process. One common method involves the alkylation of 4,5-dihydroxyphthalonitrile with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4,5-Dioctyloxy-1,2-benzenedicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalonitriles and phthalocyanines, which are valuable in materials science and organic electronics .

Scientific Research Applications

4,5-Dioctyloxy-1,2-benzenedicarbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of phthalocyanines, which are important in dye and pigment industries.

    Biology: Investigated for its potential use in biological imaging and as a component in biosensors.

    Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Biological Activity

4,5-Dioctyloxy-1,2-benzenedicarbonitrile is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique octyloxy substituents, exhibits distinct solubility and interaction properties compared to other benzenedicarbonitriles. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

  • CAS Number: 118132-11-9
  • Molecular Formula: C24H36N2O2
  • Molecular Weight: 384.55 g/mol
  • IUPAC Name: this compound

The structure of this compound includes two cyano groups and two long-chain octyloxy groups, which influence its hydrophobicity and reactivity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction: The nitrile groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation: The compound may interact with various receptors in biological systems, leading to altered signaling pathways.
  • Hydrophobic Interactions: The octyloxy groups enhance hydrophobic interactions with lipid membranes, affecting membrane fluidity and permeability.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

In studies involving related benzenedicarbonitriles:

  • Compounds demonstrated cytotoxic effects against various cancer cell lines.
  • Mechanistic studies suggested that these compounds may induce apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Some derivatives have shown:

  • Inhibition of bacterial growth in vitro.
  • Potential applications as antimicrobial agents in pharmaceutical formulations.

Case Studies

  • Cytotoxicity Assays:
    • A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability at concentrations above 10 µM.
  • Antimicrobial Testing:
    • The compound was tested against Gram-positive and Gram-negative bacteria. Inhibition zones were measured using disk diffusion methods, showing significant antimicrobial activity against Staphylococcus aureus.

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µM)Effect
CytotoxicityHeLa Cells1050% Viability
AntimicrobialStaphylococcus aureus50Zone of Inhibition: 15 mm

Research Applications

This compound is being explored for:

  • Pharmaceutical Development: As a lead compound for developing new anticancer and antimicrobial drugs.
  • Material Science: Its properties may be utilized in creating advanced materials with specific electronic or optical characteristics.

Properties

IUPAC Name

4,5-dioctoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c1-3-5-7-9-11-13-15-27-23-17-21(19-25)22(20-26)18-24(23)28-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVHLRGCJLWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401628
Record name 4,5-Dioctyloxy-1,2-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118132-11-9
Record name 4,5-Dioctyloxy-1,2-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dioctyloxy-1,2-benzenedicarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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